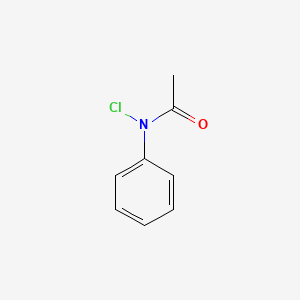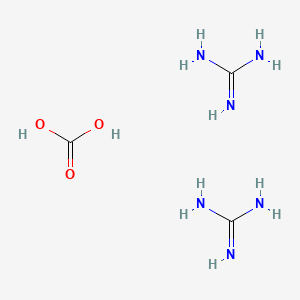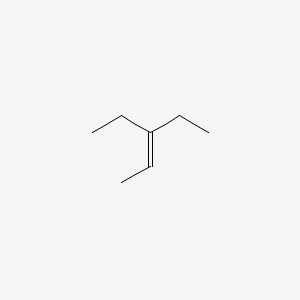
6,8-Dichloro-3-cyanochromone
Vue d'ensemble
Description
6,8-Dichloro-3-cyanochromone, also known as 6,8-Dichloro-4-oxo-4H-chromene-3-carbonitrile, is a white crystalline solid . It has a molecular formula of C10H3Cl2NO2 and a molecular weight of 240.05 .
Molecular Structure Analysis
The molecular structure of this compound consists of a chromone backbone with two chlorine atoms and a cyano group . The exact positions of these substituents are as indicated by the name of the compound: the chlorine atoms are on the 6th and 8th carbon atoms of the chromone ring, and the cyano group is attached to the 3rd carbon .Physical And Chemical Properties Analysis
This compound is a white crystalline solid . It has a melting point range of 172-180°C . The compound should be stored at a temperature of 0-8°C .Applications De Recherche Scientifique
Colorant fluorescent en biochimie
6,8-Dichloro-3-cyanochromone: est utilisé comme colorant fluorescent en raison de sa capacité à émettre de la lumière lorsqu’il est excité. Cette propriété est particulièrement utile en biochimie pour le suivi et la quantification des molécules biologiques dans diverses analyses .
Substrat chromogène
Dans les études enzymatiques, il sert de substrat chromogène. Lorsque les enzymes agissent sur ce composé, il change de couleur, ce qui permet aux chercheurs de surveiller l’activité et la cinétique des enzymes .
Sonde fluorescente
En tant que sonde fluorescente, il aide à étudier les interactions protéine-protéine et à détecter les ions métalliques, ce qui est crucial pour comprendre les voies biochimiques et les fonctions des métalloprotéines .
Recherche pharmacologique
En pharmacologie, This compound est utilisé pour étudier les interactions médicamenteuses au niveau moléculaire. Il aide à explorer les sites de liaison et les effets des composés pharmaceutiques sur les processus cellulaires .
Synthèse organique
Ce composé est un élément constitutif de la synthèse organique, contribuant à la création de molécules organiques complexes. Sa réactivité avec divers réactifs organiques est précieuse pour synthétiser de nouvelles entités chimiques .
Chimie analytique
En chimie analytique, This compound est utilisé dans le développement de méthodes analytiques. Il est utilisé pour calibrer les instruments et valider les méthodologies en raison de ses propriétés cohérentes et prévisibles .
Science des matériaux
Le composé trouve des applications dans la science des matériaux, en particulier dans le développement de nouveaux matériaux présentant des propriétés optiques spécifiques. Sa stabilité et sa réactivité le rendent adapté à la création de matériaux avancés .
Science de l’environnement
Enfin, en science de l’environnement, il peut être utilisé pour étudier la présence et le comportement des composés organiques chlorés dans l’environnement. Ses caractéristiques permettent de suivre et de comprendre l’impact environnemental de composés similaires .
Safety and Hazards
6,8-Dichloro-3-cyanochromone may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised . In case of eye contact, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Propriétés
IUPAC Name |
6,8-dichloro-4-oxochromene-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3Cl2NO2/c11-6-1-7-9(14)5(3-13)4-15-10(7)8(12)2-6/h1-2,4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YERQUFAYRCSXEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)C(=CO2)C#N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90352909 | |
| Record name | 6,8-Dichloro-3-cyanochromone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72798-32-4 | |
| Record name | 6,8-Dichloro-3-cyanochromone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,8-Dichloro-3-cyanochromone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


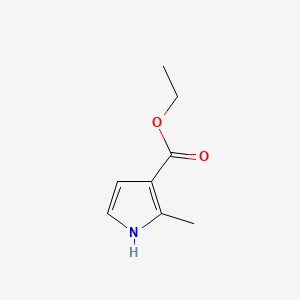

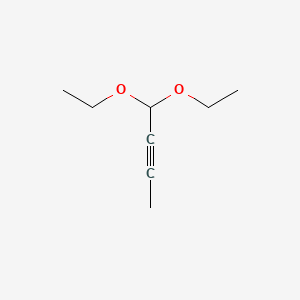





![[1,1'-Biphenyl]-2-carbonitrile](/img/structure/B1580647.png)

